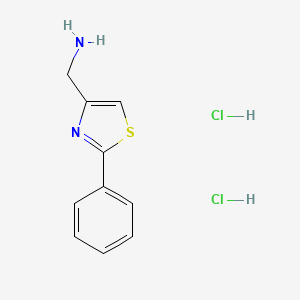

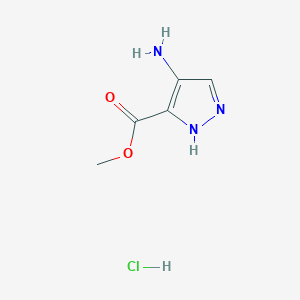

![molecular formula C10H9NO3 B1356414 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole CAS No. 65476-23-5](/img/structure/B1356414.png)

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole, also known as EPZ-6438, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to gene silencing. Overexpression of EZH2 has been observed in various cancers, including lymphoma, breast cancer, and prostate cancer. Therefore, the inhibition of EZH2 has emerged as a potential therapeutic strategy for cancer treatment.

科学的研究の応用

Synthesis and Structural Studies

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole and its derivatives have been synthesized and characterized, providing a foundation for further chemical and pharmacological studies. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized through new routes and analyzed using X-ray crystallography, offering insights into their structural properties (Obreza & Perdih, 2012). This research contributes to the understanding of molecular conformations and potential reactivity patterns of such compounds.

Catalytic Applications

Benzo[D]isoxazoles, including those with oxirane groups, have shown promise in catalytic applications, particularly in cycloaddition reactions. Selective [5 + 1] and [5 + 2] cycloaddition of ynamides or propargyl esters with benzo[d]isoxazoles via gold catalysis is an example where these compounds act as novel nucleophiles, facilitating the synthesis of polysubstituted oxazines and oxazepines (Xu et al., 2018).

Ring Expansion and Novel Synthesis Routes

Unusual ring-expansion processes have been observed in reactions involving benzo[d]isoxazole derivatives. One study reported the synthesis of a spiroepoxide via an unexpected ring expansion, highlighting the complex reactivity of these compounds and their potential for generating novel molecular structures (Kolluri et al., 2018). Such findings are valuable for the development of new synthetic methodologies and the exploration of reactivity principles.

Catalysis and Synthetic Methodologies

Research has also focused on the application of benzo[d]isoxazoles in synthetic chemistry, including the use of silica gel-supported polyphosphoric acid as a catalyst for the synthesis of isoxazoles and isoxazolines, demonstrating efficient and reusable methods for preparing these derivatives (Itoh et al., 2011). Additionally, ring-opening [3 + 2] cyclization reactions involving benzo[d]isoxazoles have been developed, providing access to hydroxyaryl-oxazolines under mild conditions (He et al., 2020).

特性

IUPAC Name |

3-(oxiran-2-ylmethoxy)-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKDXDWRTWABCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)